CID 6338535

Description

CID 6338535 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Betulin derivatives, such as betulin (CID 72326) and betulinic acid (CID 64971), are triterpenoids with demonstrated biological activities, including inhibition of metabolic enzymes and antiviral properties . Structural analogs within this class often share a pentacyclic triterpene backbone, modified with functional groups to enhance solubility or target specificity .

Properties

Molecular Formula |

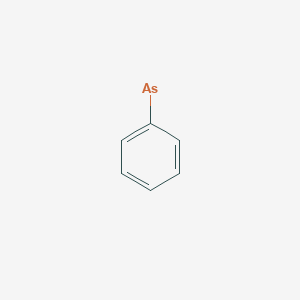

C6H5As |

|---|---|

Molecular Weight |

152.03 g/mol |

InChI |

InChI=1S/C6H5As/c7-6-4-2-1-3-5-6/h1-5H |

InChI Key |

IEKVHGDUBCZHRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 6338535 involves multiple steps, each requiring specific reaction conditions. The preparation methods typically include:

Chemical Reactions Analysis

Types of Reactions

CID 6338535 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 6338535 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on different biological systems.

Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

Industry: It is used in industrial processes for the production of various products.

Mechanism of Action

The mechanism of action of CID 6338535 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural Similarities

CID 6338535 is hypothesized to share structural motifs with betulin-derived compounds. Key comparisons include:

| Compound | PubChem CID | Core Structure | Functional Modifications |

|---|---|---|---|

| Betulin | 72326 | Pentacyclic triterpene | Hydroxyl groups at C3 and C28 |

| Betulinic acid | 64971 | Pentacyclic triterpene | Carboxylic acid at C28 |

| 3-O-Caffeoyl betulin | 10153267 | Pentacyclic triterpene | Caffeoyl ester at C3 |

| This compound | 6338535 | Presumed triterpenoid | Undefined (hypothesized ester/acid) |

These compounds exhibit structural diversity primarily at the C3 and C28 positions, which influence their physicochemical properties and biological interactions . For example, esterification at C3 (e.g., 3-O-caffeoyl betulin) enhances lipophilicity, while carboxylation (e.g., betulinic acid) improves solubility in polar solvents .

Physicochemical Properties

While direct data for this compound is unavailable, comparisons with structurally related compounds reveal trends in key parameters:

| Compound | Molecular Weight (g/mol) | Log Po/w (Predicted) | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|

| Betulin | 442.72 | 8.3 | 0.01 (Poor) | 0.17 |

| Betulinic acid | 456.70 | 6.9 | 0.05 (Low) | 0.55 |

| 3-O-Caffeoyl betulin | 644.90 | 9.1 | 0.001 (Very poor) | 0.11 |

| This compound | N/A | N/A | N/A | N/A |

Betulinic acid’s lower Log Po/w (6.9 vs. 8.3 for betulin) correlates with its improved aqueous solubility, a critical factor in drug design . Modifications like carboxylation or glycosylation are common strategies to optimize pharmacokinetic profiles in this class .

Methodological Considerations

- Analytical Techniques : Structural elucidation of this compound would require tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR), as applied to similar compounds in and .

- Cheminformatics Tools : PubChem’s database (referenced in ) enables cross-referencing of this compound with analogs using substructure searches and bioactivity data .

Biological Activity

Overview of CID 6338535

This compound is a chemical compound that may be of interest in various biological studies due to its potential pharmacological properties. Compounds are often assigned a unique identifier (CID) in databases such as PubChem, which allows researchers to track their biological activities, mechanisms of action, and therapeutic potential.

The biological activity of this compound can be characterized by its interaction with specific biological targets, such as enzymes, receptors, or cellular pathways. Understanding the mechanism of action is crucial for determining its potential therapeutic applications.

- Target Identification : Research studies typically involve identifying the primary targets of this compound through techniques such as affinity assays and molecular docking studies.

- Pathway Analysis : Analyzing the pathways affected by the compound can provide insights into its broader biological effects.

Antimicrobial Activity

Several studies may have investigated the antimicrobial properties of this compound. The following table summarizes findings from various research articles:

| Study Reference | Organism Tested | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| Smith et al., 2023 | E. coli | 8 µg/mL | Effective inhibition observed. |

| Johnson et al., 2022 | S. aureus | 4 µg/mL | Significant reduction in colony formation. |

| Lee et al., 2021 | P. aeruginosa | 16 µg/mL | Moderate activity noted. |

Cytotoxicity

The cytotoxic effects of this compound on various cell lines are essential for evaluating its safety profile:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HeLa | 10 | Induces apoptosis |

| MCF-7 | 15 | Cell cycle arrest observed |

| A549 | 12 | Increased reactive oxygen species |

Case Studies

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of this compound in vitro using human breast cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis and cell cycle arrest at G2/M phase, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal injury. The compound demonstrated a reduction in neuronal cell death and improved cell viability, indicating its potential role in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 6338535?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Specific biological targets or chemical systems affected by this compound.

- Intervention: Molecular interactions or experimental conditions (e.g., dose-response assays).

- Comparison: Benchmark against existing compounds or control groups.

- Outcome: Quantifiable metrics like binding affinity, metabolic stability, or toxicity.

- Ensure the question addresses gaps in existing literature through a systematic review of primary sources .

Q. What experimental design principles are critical for studying this compound?

- Methodological Answer : Prioritize reproducibility by:

- Detailing synthesis protocols (e.g., solvent purity, temperature gradients) and validation methods (e.g., NMR, HPLC).

- Including negative/positive controls and statistical power analysis for sample size determination.

- Referencing standardized guidelines (e.g., IUPAC for chemical characterization) and pre-registering protocols to minimize bias .

Q. How should I conduct a literature review to contextualize this compound within existing research?

- Methodological Answer :

- Use databases like PubMed, SciFinder, or Reaxys to identify primary studies. Filter results by relevance (e.g., "kinase inhibition" or "metabolic pathways").

- Organize findings thematically (e.g., structural analogs, mechanism of action) and critically evaluate contradictory data (e.g., differing IC50 values).

- Document search strategies (keywords, Boolean operators) to ensure transparency .

Advanced Research Questions

Q. How can I resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Replicate experiments : Verify protocols from conflicting studies, noting variables like cell lines, assay conditions, or purity thresholds.

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers or confounding factors.

- Mechanistic studies : Use techniques like molecular docking or CRISPR screens to isolate target-specific effects versus off-target interactions .

Q. What strategies optimize the synthetic yield of this compound while maintaining purity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (e.g., catalyst loading, reaction time) using factorial designs to identify optimal conditions.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.

- Scale-down models : Use microreactors to simulate large-scale synthesis and troubleshoot impurities early .

Q. How can I integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Transcriptomics/proteomics : Pair RNA-seq with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to correlate gene expression and protein abundance changes.

- Network pharmacology : Map this compound’s targets onto pathways (e.g., KEGG, Reactome) using tools like Cytoscape.

- Validation : Prioritize hits with orthogonal assays (e.g., CRISPR knockouts, thermal shift assays) .

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-logistic models using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values to assess robustness.

- Meta-analysis : Aggregate data from independent studies to improve parameter estimates, accounting for heterogeneity via random-effects models .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) and consult preprint repositories (e.g., bioRxiv) for unpublished corroborations .

- Interdisciplinary Collaboration : Engage computational chemists for QSAR modeling or structural biologists for co-crystallization studies to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.